![molecular formula C20H20F2N4O2 B5514933 7-(difluoromethyl)-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5514933.png)

7-(difluoromethyl)-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazolopyrimidine derivatives typically involves strategic cyclization and condensation reactions. Compounds like ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate have been synthesized using the Biginelli reaction, indicating that similar methodologies might be applicable for the synthesis of 7-(difluoromethyl)-3-[(2,6-dimethyl-4-morpholinyl)carbonyl]-5-phenylpyrazolo[1,5-a]pyrimidine (Suwito et al., 2018).

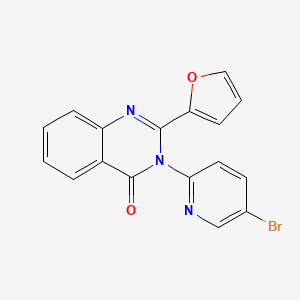

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidines is characterized by the presence of a pyrazole ring fused with a pyrimidine ring. This fusion creates a rigid structure that can influence the compound's reactivity and interaction with biological targets. Studies on similar structures, like 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine, have shown that hydrogen bonding can play a significant role in stabilizing the molecular conformation (Portilla et al., 2006).

Aplicaciones Científicas De Investigación

Anti-Inflammatory Properties

Pyrazolo[1,5-a]pyrimidines, such as the one , have been studied for their potential anti-inflammatory properties. For instance, a study by Auzzi et al. (1983) synthesized several pyrazolo[1,5-a]pyrimidines to explore their anti-inflammatory capabilities. The study found that certain modifications in these compounds significantly enhanced their anti-inflammatory activity, even outperforming reference drugs like phenylbutazone and indomethacin in some cases. Notably, these compounds exhibited low ulcerogenic activity, suggesting a safer profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) (Auzzi, Bruni, Cecchi, Costanzo, Vettori, Pirisino, Corrias, Ignesti, Banchelli, & Raimondi, 1983).

Electrophilic Substitutions and Chemical Synthesis

K. Atta's (2011) research on pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines highlights the chemical versatility of pyrazolo[1,5-a]pyrimidines. The study involved electrophilic substitutions to create new derivatives, showcasing the compound's potential in synthetic chemistry for developing novel molecules with possibly varied biological activities (Atta, 2011).

Role in Targeting Human Adenosine Receptors

A study by Squarcialupi et al. (2017) synthesized new 7-amino-2-phenylpyrazolo[4,3-d]pyrimidine derivatives with the aim of targeting human adenosine A1 and A2A receptor subtypes. The research provided insights into the potential therapeutic applications of these compounds in modulating adenosine receptor activity, which is significant in various physiological processes (Squarcialupi, Betti, Catarzi, Varano, Falsini, Ravani, Pasquini, Vincenzi, Salmaso, Sturlese, Varani, Moro, & Colotta, 2017).

Radiosynthesis for Imaging Applications

Dollé et al. (2008) discussed the synthesis of DPA-714, a 2-phenylpyrazolo[1,5-a]pyrimidineacetamide, as a selective ligand for the translocator protein (18 kDa). This compound was designed for labelling with fluorine-18, facilitating in vivo imaging using positron emission tomography (PET). This highlights the application of pyrazolo[1,5-a]pyrimidines in the field of radiopharmaceuticals and medical imaging (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Larvicidal Activity

Research by Gorle et al. (2016) explored the larvicidal activity of certain pyrimidine derivatives linked with morpholinophenyl. This study underscores the potential of pyrazolo[1,5-a]pyrimidines in developing compounds with significant activity against various larvae, opening avenues for their use in pest control (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]-(2,6-dimethylmorpholin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F2N4O2/c1-12-10-25(11-13(2)28-12)20(27)15-9-23-26-17(18(21)22)8-16(24-19(15)26)14-6-4-3-5-7-14/h3-9,12-13,18H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRLZVFHCMZUMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[7-(Difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl](2,6-dimethylmorpholin-4-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-1-(4-methylphenyl)-4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5514851.png)

![5-chloro-2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B5514859.png)

![N-[(3S*,4R*)-1-(3-chloro-2-pyridinyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5514862.png)

![(4aS*,7aR*)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-(3-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5514867.png)

![5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5514874.png)

![N-({(2S,4S)-1-[(2,5-dioxoimidazolidin-1-yl)acetyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopentanecarboxamide](/img/structure/B5514877.png)

![8-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514915.png)

![2-[(2-bromobenzyl)thio]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5514921.png)

![1-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5514923.png)

![3-(1-methylbutyl)-8-(1H-1,2,4-triazol-1-ylacetyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5514931.png)

![1-(4-methylphenyl)-4-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2-pyrrolidinone hydrochloride](/img/structure/B5514940.png)

![2-{[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5514949.png)